Styrene

Description

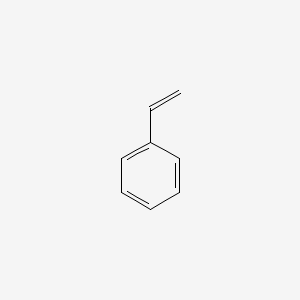

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

styrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8/c1-2-8-6-4-3-5-7-8/h2-7H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPBRXRYQALVLMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8, Array | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

28213-80-1, 28325-75-9, 29967-69-9, 9003-53-6, 25086-18-4, 25247-68-1, 25820-70-6 | |

| Record name | Ethenylbenzene trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28213-80-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Syndiotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28325-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene tetramer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29967-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-53-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotactic polystyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethenylbenzene dimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25247-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, ethenyl-, labeled with deuterium, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25820-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021284 | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Styrene monomer, stabilized appears as a clear colorless to dark liquid with an aromatic odor. Vapors heavier than air and irritating to the eyes and mucous membranes. Subject to polymerization. If the polymerization takes place inside a closed container, the container may rupture violently. Less dense than water and insoluble in water. Used to make plastics, paints, and synthetic rubber., Gas or Vapor; Liquid; Water or Solvent Wet Solid, Colorless to yellow, oily liquid with a sweet, floral odor; [NIOSH], Liquid, COLOURLESS-TO-YELLOW OILY LIQUID., Colorless to yellow, oily liquid with a sweet, floral odor. | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

293 to 295 °F at 760 mmHg (NTP, 1992), 145.3 °C, 145.00 to 146.00 °C. @ 760.00 mm Hg, 145 °C, 293 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

88 °F (NTP, 1992), The Guide from the Emergency Response Guidebook is for "Styrene monomer, stabilized." 34 °C, 32.0 °C (89.6 °F) - closed cup, 88 °F (31 °C) - closed cup, 34.4 °C (Tag closed cup); 36.7 °C (Tag open cup)., 31 °C c.c., 88 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

less than 1 mg/mL at 66 °F (NTP, 1992), In water, 300 mg/L at 25 °C, Insoluble in water, Soluble in ethanol, ether, and acetone; miscible with benzene; slightly soluble in carbon tetrachloride, Soluble in carbon disulfide, alcohol, ether, methanol, acetone, For more Solubility (Complete) data for Styrene (6 total), please visit the HSDB record page., 0.31 mg/mL at 25 °C, Solubility in water, g/100ml at 20 °C: 0.03, 0.03% | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.906 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9016 g/cu cm at 25 °C, Percent in saturated air at 760 mm Hg & 15 °C: 0.57; density of saturated vapor-air mixture at 760 mm Hg & 15 °C: 1.02 (Air = 1), Relative density (water = 1): 0.91, 0.91 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.6 (Air = 1), Relative vapor density (air = 1): 3.6 | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

4.3 mmHg at 59 °F ; 9.5 mmHg at 86 °F; 10 mmHg at 95 °F (NTP, 1992), 6.4 [mmHg], 6.40 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 0.67, 5 mmHg | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/32 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Impurities |

Polymer, <10 ppm by wt; C8, 400-800 ppm by wt; C9, 500-1000 ppm by wt; benzaldehyde, <50 ppm by wt; peroxides, <30 ppm by wt; inhibitor (tertbutylcatechol), 10-50 ppm by wt; chlorides, <10 ppm by wt | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to yellowish, oily liquid, Viscous liquid | |

CAS No. |

100-42-5 | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100-42-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000100425 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | STYRENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62785 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/styrene-results-aegl-program | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Benzene, ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021284 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.592 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44LJ2U959V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-24 to -23 °F (NTP, 1992), -30.65 °C, Latent heat of fusion: 10.95 kJ/mole (at melting point); Latent heat of sublimation: 43.9 kJ/mole (25 °C); Heat of formation: 103.8 kJ/mole (25 °C); Ionization potential: 8.42 eV, -33 °C, -30.6 °C, -23 °F | |

| Record name | STYRENE MONOMER, STABILIZED | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/4553 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/171 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034240 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0073 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | STYRENE (VINYL BENZENE; PHENYLETHYLENE) | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/14 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Styrene | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0571.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Historical Perspectives on Styrene Chemistry

Early Discovery and Isolation Methodologies

The initial discovery and isolation of styrene (B11656) date back to the early 19th century. In 1831, Béchamp successfully isolated this compound by the dry distillation of storax balsam, a natural resin obtained from trees of the Liquidambar genus. nih.goviarc.fracs.orgnih.govbritannica.com This oily substance was initially referred to as "styrol" or "this compound". britannica.comwikipedia.orgwikipedia.orgpagev.orgstyrolution-eco.com

Further investigation into styrol occurred in 1839 when German apothecary Eduard Simon distilled the resin of the American sweetgum tree (Liquidambar styraciflua), obtaining a volatile liquid he also named "styrol". wikipedia.orgwikipedia.org Simon observed that upon exposure to air, light, or heat, this liquid gradually transformed into a hard, rubber-like substance. wikipedia.orgwikipedia.org He initially believed this transformation was due to oxidation and named the resulting solid "styrol oxide" or "Styroloxyd". wikipedia.orgwikipedia.orgpagev.org

By 1845, the empirical formula of this compound was determined to be C₈H₈ by German chemist August Wilhelm von Hofmann and his student John Buddle Blyth. wikipedia.org They also demonstrated that the solid substance observed by Simon, which they renamed "metastyrol", shared the same empirical formula as this compound and could be converted back to this compound through dry distillation. wikipedia.orgtandfonline.com In 1866, French chemist Marcelin Berthelot correctly identified the transformation of styrol to metastyrol as a polymerization process. wikipedia.orgpagev.org The optical activity observed in this compound obtained from storax was later attributed to a contaminant by Dutch chemist van 't Hoff in 1876. wikipedia.org

Evolution of Industrial Production Techniques (Pre-1940s)

While this compound was discovered in the 19th century, its industrial manufacture and widespread utilization did not commence until the late 1930s. britannica.com Early efforts to produce this compound in larger quantities faced challenges, primarily due to its tendency to polymerize spontaneously during storage and at elevated temperatures required for purification. nih.govbritannica.com

Commercial production of this compound by the catalytic dehydrogenation of ethylbenzene (B125841) began in Germany in 1925. nih.goviarc.frnih.gov This process involves the vapor-phase dehydrogenation of high-purity ethylbenzene. nih.goviarc.fr Typical catalysts used in this early method were based on ferric oxide, often with additives like chromia (as a stabilizer) and potassium oxide (as a coke retardant). nih.goviarc.fr

Prior to the widespread adoption of the ethylbenzene dehydrogenation route, other methods were explored. For instance, Union Carbide developed a process starting with ethylbenzene that involved side-chain oxidation, hydrogenation to the alcohol, and subsequent dehydration. sci-hub.st Another early approach involved the side-chain chlorination of ethylbenzene. sci-hub.st However, the petrochemical process based on ethylbenzene dehydrogenation eventually became the selected route for commercial this compound monomer plants, such as the one developed by Dow Chemical. sci-hub.st

The problem of premature polymerization during distillation and separation was a significant hurdle in early industrial production. chemeurope.com Initially, elemental sulfur was added as an inhibitor to limit the rate of polymerization. chemeurope.com The development of more effective inhibitor chemicals, such as phenol-based retarders, in later years facilitated the separation and purification of this compound. chemeurope.com

By the late 1930s, companies like Dow Chemical in the United States and IG Farben in Germany had developed methods for obtaining this compound in a pure state, paving the way for industrial-scale production. britannica.com The initial production capacities, measured in tens or hundreds of tonnes per year, began to grow significantly, exceeding 10,000 tonnes per year in the 1940s. styrolution-eco.com

Pivotal Scientific Contributions to this compound Polymerization Theory

The understanding of how this compound transforms into polythis compound evolved significantly over time. While Berthelot correctly identified the process as polymerization in 1866, the underlying theory of polymer structure and polymerization mechanisms was not fully developed until much later. wikipedia.orgpagev.orgroyalsoc.org.au

A pivotal figure in advancing the understanding of polymers, including polythis compound, was German organic chemist Hermann Staudinger. pagev.orgtandfonline.comsci-hub.stisowall.co.zaazom.comacs.org In the 1920s, Staudinger proposed the concept of macromolecules, suggesting that polymers were not simply aggregates of small molecules but consisted of long chain-like molecules formed by repeating units linked by covalent bonds. pagev.orgisowall.co.zaazom.comacs.org His groundbreaking work challenged the prevailing views of the time and laid the foundation for modern polymer science. tandfonline.comazom.comacs.org

Staudinger's research in the 1920s and 1930s, including his studies on the thermal processing of this compound, demonstrated that it generated materials with properties similar to rubber, supporting his theories on polymers. tandfonline.comisowall.co.za His work on polymers, particularly polythis compound, was revolutionary and contributed significantly to the realization that heating this compound initiated a chain reaction producing macromolecules. wikipedia.orgpagev.org Staudinger was awarded the Nobel Prize in Chemistry in 1953 for his fundamental work on macromolecular chemistry. isowall.co.zaacs.org

Other researchers also made important contributions to the study of this compound polymerization in the early 20th century. For example, Ostromislenskii conducted studies on this compound polymerization between 1911 and 1925. tandfonline.com The development of polymerization in heterogeneous media, with poly(vinyl chloride) as an example, also contributed to the broader understanding of polymerization processes relevant to this compound. buffalo.edu The use of inhibitors to prevent premature polymerization, as demonstrated by Dufraise and Moreau in 1922, was also a crucial development for the practical handling and industrial production of this compound. tandfonline.com

The scientific contributions of these pioneers provided the theoretical framework necessary for the controlled synthesis and industrial production of polythis compound and other this compound-based polymers, transforming this compound from a chemical curiosity into a vital industrial monomer.

Advanced Synthesis and Production Methodologies for Styrene

Catalytic Dehydrogenation of Ethylbenzene (B125841)

The catalytic dehydrogenation of ethylbenzene (EB) to styrene (B11656) (ST) is a reversible and endothermic reaction. michiganfoam.comnih.govaidic.it The reaction is typically carried out in the vapor phase at high temperatures, usually between 550 and 650 °C, and under low pressure conditions to favor the forward reaction. michiganfoam.comnih.gov Superheated steam is commonly used as a diluent in this process. michiganfoam.comfu-berlin.de Steam serves multiple crucial roles: it lowers the partial pressure of ethylbenzene, shifting the equilibrium towards this compound production; it provides the necessary heat of reaction; and it helps to clean the catalyst by reacting with carbon deposits. michiganfoam.comfu-berlin.de

Traditional Catalytic Systems and Their Limitations

Traditional catalysts for ethylbenzene dehydrogenation are primarily based on iron oxide, often promoted with several percent of potassium oxide or potassium carbonate. michiganfoam.comfu-berlin.debme.hu These catalysts may also include other promoters like magnesium, chromium, and aluminum to enhance activity and stability. uni-due.de The potassium-promoted iron oxide catalyst has been widely used since 1957 due to its efficiency in terms of both selectivity and activity. fu-berlin.de

Despite their long-standing use, traditional catalytic systems face several limitations. The dehydrogenation reaction is highly endothermic, requiring significant energy input, often in the form of superheated steam. michiganfoam.comuni-due.debibliotekanauki.pl This results in high energy consumption and considerable water usage. uni-due.de The process is also thermodynamically limited, with equilibrium conversion typically reaching only about 45% to 70% under typical industrial conditions, necessitating reactant recycling. nih.govuni-due.debibliotekanauki.pl Furthermore, traditional iron oxide-based catalysts can suffer from deactivation due to the formation of carbonaceous deposits (coke), loss of potassium promoters through migration, and physical degradation, leading to a limited catalyst lifetime, typically around two years. ln-fengguang.comuni-due.detandfonline.comresearchgate.net High operating temperatures can also lead to thermal cracking of ethylbenzene and this compound, reducing selectivity and yield. scielo.org.coln-fengguang.comgoogle.com

Innovations in Catalyst Design for Enhanced Efficiency

Significant research efforts have been directed towards developing innovative catalyst designs to overcome the limitations of traditional systems, focusing on improving activity, selectivity, and stability, often at lower energy costs.

Oxidative dehydrogenation (ODH) presents an alternative to traditional direct dehydrogenation, offering an exothermic reaction that can operate at lower temperatures and potentially achieve higher conversion by overcoming thermodynamic limitations. uni-due.demdpi.comscholarsresearchlibrary.com Redox catalysts play a key role in ODH, facilitating the transfer of oxygen during the reaction. scholarsresearchlibrary.comresearchgate.net In ODH of ethylbenzene, an oxidant like oxygen or carbon dioxide is used. mdpi.comresearchgate.netgoogle.com Carbon dioxide is considered a mild oxidant that can help inhibit the deep oxidation of hydrocarbons and can be utilized as a resource. mdpi.comresearchgate.netgoogle.comresearchgate.net

Studies have explored various metal oxides for ODH, including doped or mixed oxides of iron, vanadium, cobalt, cerium, manganese, and titanium. mdpi.comresearchgate.net Molybdenum oxides are also noted for their fundamental role in ODH due to their redox and acid-base properties. researchgate.net The mechanism often follows a Mars-van Krevelen type redox cycle, where the catalyst abstracts hydrogen from the hydrocarbon and is subsequently re-oxidized by the oxidant. mdpi.comscholarsresearchlibrary.com For instance, vanadium-based catalysts can follow a redox order of V⁵⁺, V⁴⁺, V³⁺, V⁵⁺. scholarsresearchlibrary.com

Novel core-shell structured redox catalysts, such as MFe₂O₄@KFeO (where M can be Cu, Zn, or Mn), have been developed for chemical looping oxidative dehydrogenation (CL-ODH). rsc.org CuFe₂O₄@KFeO catalysts have shown promising results, achieving an ethylbenzene conversion of 65% with a stable this compound selectivity of 91% over multiple redox cycles, attributed to high oxygen storage capacity and a coupling effect between the catalytic shell and oxygen storage core. rsc.org

Platinum (Pt) based catalysts, particularly those featuring fully exposed platinum clusters, have shown high activity, selectivity, and stability for ethylbenzene dehydrogenation under oxygen-free conditions. thegraphenecouncil.orgeurekalert.org Researchers have developed methods to prepare these catalysts by utilizing carbon defects on graphene supports and the physical segregation of atomically dispersed tin (Sn). thegraphenecouncil.orgeurekalert.org These fully exposed Pt clusters can enhance the desorption of the this compound product, contributing to higher activity and stability compared to Pt nanoparticle catalysts. thegraphenecouncil.orgeurekalert.org

Support engineering is crucial for stabilizing these highly dispersed metal species and preventing sintering at high reaction temperatures. researchgate.netresearcher.life For example, atomically dispersed Sn-decorated nanodiamond/graphene hybrid supports have been used to stabilize fully exposed Pt clusters. thegraphenecouncil.orgeurekalert.orgresearchgate.net This approach provides a new avenue for designing stable atomically dispersed metal catalysts for alkane dehydrogenation. thegraphenecouncil.orgeurekalert.org The concept of using fully exposed clusters and single-atom catalysts (SACs) aims to maximize metal utilization efficiency and provide enhanced activity. thegraphenecouncil.orgeurekalert.org

Manganese-titanium oxide catalysts have also been investigated for the oxidative dehydrogenation of ethylbenzene, particularly with CO₂ as a soft oxidant. mdpi.comresearchgate.netresearchgate.net Studies have shown that MnO₂-ZrO₂ binary oxides prepared by co-precipitation can exhibit high conversion and selectivity. researchgate.net A 10% MnO₂-ZrO₂ mixed oxide catalyst achieved 73% conversion with 98% selectivity at 650 °C. researchgate.net These catalysts can be active, selective, and amenable to in-situ reactivation. researchgate.net

Platinum Cluster Catalysts and Support Engineering

Process Optimization in Catalytic Dehydrogenation

Optimizing the ethylbenzene dehydrogenation process is critical for improving profitability, yield, and productivity, as well as reducing energy consumption. redalyc.orgaidic.it This involves optimizing various parameters and incorporating advanced control strategies.

Key operating parameters include reaction temperature, pressure, and the steam-to-ethylbenzene ratio. uwo.camichiganfoam.comln-fengguang.comnih.gov Higher temperatures generally favor the endothermic dehydrogenation reaction, but excessively high temperatures can lead to undesirable thermal cracking and catalyst deactivation. scielo.org.coln-fengguang.comgoogle.com The optimal temperature range is often cited between 550 and 610 °C. ln-fengguang.com Lower pressures shift the equilibrium towards this compound production. michiganfoam.com The steam-to-ethylbenzene ratio is also a critical parameter, influencing equilibrium conversion, heat supply, and catalyst longevity. uwo.camichiganfoam.combibliotekanauki.pl While high steam ratios can improve conversion and reduce coking, they also increase energy consumption for steam generation and separation costs. uni-due.debibliotekanauki.pl Recent catalyst developments aim to operate at ultra-low steam-to-oil ratios to enhance energy efficiency. clariant.compressreleasefinder.comclariant.comclariant.com

Process optimization can involve modeling and simulation of reactor systems, such as multi-stage spherical reactors, to determine optimal feed temperatures and maximize this compound production while minimizing byproducts like toluene (B28343) and benzene (B151609). bme.hu Advanced control methodologies, such as Real-Time Optimization (RTO) and Model Predictive Control (MPC), are applied to industrial processes to improve automation and performance under varying conditions. aidic.it These frameworks utilize dynamic models of the process to optimize operating points and control strategies. aidic.it

Innovative reactor designs, such as membrane reactors, are being explored to overcome thermodynamic limitations by selectively removing hydrogen from the reaction mixture, thereby shifting the equilibrium towards this compound production and potentially increasing conversion beyond traditional limits. nih.govbibliotekanauki.plresearchgate.net Studies have shown that membrane reactors packed with Fe₂O₃ catalysts can achieve higher ethylbenzene conversion compared to conventional reactors. researchgate.net

Energy efficiency is a major focus of optimization studies. bibliotekanauki.plaidic.it Analyzing exergy loss and implementing heat integration strategies can significantly reduce energy consumption in this compound production plants. bibliotekanauki.plaidic.it Techniques like sensible heat recovery and tail gas recovery systems are also employed. aidic.it

Catalyst stability and lifetime are also key aspects of process optimization. ln-fengguang.com Strategies to mitigate catalyst deactivation, such as developing catalysts with increased resistance to coking and potassium migration, are crucial for maintaining high performance and extending operating cycles. ln-fengguang.comresearchgate.netclariant.com Catalyst stabilization technologies, like replenishing the potassium promoter, have been developed to extend catalyst life. badgerlicensing.com

Data Table: Examples of Catalyst Performance in Ethylbenzene Dehydrogenation

| Catalyst Type | Conditions | Conversion (%) | Selectivity (%) | Source |

| 10%K/CeO₂ (ODH with CO₂-O₂ mixture) | 500 °C, 5.0 h⁻¹ space velocity, CO₂-4O₂ atmosphere | 90.8 | 97.5 | mdpi.com |

| MnO₂-ZrO₂ (ODH with CO₂) | 650 °C | 73 | 98 | researchgate.net |

| Fully exposed Pt cluster on Sn-ND@G (DDH) | Oxygen-free conditions | High | High | thegraphenecouncil.orgeurekalert.org |

| KCS_BW (Potassium Chromosilicate, ODH with CO₂) | 973 K (700 °C) | Not specified | 96.05 | scirp.org |

| Fe₂O₃ in Silicalite-1 membrane reactor (DDH) | 610 °C | 74.8 | Not specified | researchgate.net |

| Traditional K-Fe catalyst (DDH) | Not specified | 50-60 | Not specified | mpg.de |

Note: "DDH" refers to Direct Dehydrogenation, while "ODH" refers to Oxidative Dehydrogenation.

Energy Efficiency Enhancements

Strategies for improving energy efficiency in this compound production primarily focus on optimizing the existing ethylbenzene dehydrogenation process and developing novel catalytic systems. Process modifications, often explored through simulation tools like Aspen HYSYS, include replacing traditional coolers and heaters with heat exchangers and implementing water recycling systems. Simulations have indicated that such modifications can lead to substantial reductions in both water usage and energy consumption. researchgate.netbcrec.id One study using Aspen HYSYS simulation demonstrated a potential reduction in water usage by 89.8% and energy consumption by up to 54.69% through these methods. researchgate.netbcrec.id

Heat integration techniques, such as Pinch analysis, are also employed to maximize heat recovery within the process. bibliotekanauki.pl While heat integration alone may show limited reduction in net energy demand, generating the required steam by recovering heat from the hot reactor effluent can lead to considerable savings in net energy demand and utility consumption. bibliotekanauki.pl

The development of advanced catalysts is another crucial area for energy efficiency improvement. Novel redox catalysts, for instance, can facilitate oxidative dehydrogenation (ODH) of ethylbenzene, which can be auto-thermal and potentially eliminate the need for large amounts of steam. ncsu.eduacs.orgresearchgate.net A core-shell redox catalyst with a potassium ferrite (B1171679) surface and a calcium/manganese oxide core has shown promise, enabling a single-pass ethylbenzene conversion of up to 97% and a this compound selectivity exceeding 94%. ncsu.eduresearchgate.net This redox-ODH approach has demonstrated the potential for significant energy savings, with reported reductions of up to 82% compared to conventional methods. ncsu.eduacs.orgresearchgate.net

Another innovative approach involves running steam generation under vacuum followed by mechanical vapor recompression (MVR). This technique can concentrate a significant portion of the hot energy input in an evaporation/condensation zone, leading to substantial utility consumption reduction. researchgate.net One study reported a 73% reduction in utility consumption with respect to the base case using an efficient network of heat exchanger units and MVR. researchgate.net

The separation and purification of this compound from the reaction mixture, primarily through distillation, is also an energy-intensive step. michiganfoam.comresearchgate.net Incorporating ionic liquids into the separation process via extractive distillation has shown potential for significant energy savings. researchgate.net Simulations using specific ionic liquids, such as 1-methylpyridinium trifluoromethanesulfonate (B1224126) ([mPy][CF₃SO₃]) and 1-ethylpyridinium tetrafluoroborate (B81430) ([C₂Py][BF₄]), have demonstrated energy consumption reductions of 44.2% and 59.0%, respectively, compared to the conventional distillation process. researchgate.net

Table 1 summarizes some reported energy efficiency improvements in this compound production:

| Method | Energy Saving (%) | Notes | Source(s) |

| Process modification (Heat exchanger, water recycling) via Simulation | Up to 54.69 | Reduction in both water usage and energy consumption | researchgate.netbcrec.id |

| Heat Integration (Steam generation from reactor effluent) | Considerable | Saving in net energy demand and utilities | bibliotekanauki.pl |

| Redox Oxidative Dehydrogenation (using novel catalyst) | Up to 82 | Eliminates need for steam, auto-thermal reaction potential | ncsu.eduacs.orgresearchgate.net |

| Steam generation under vacuum + Mechanical Vapor Recompression (MVR) | 73 (Utility) | Concentrates hot energy input, efficient heat transfer | researchgate.net |

| Extractive Distillation with Ionic Liquids | 44.2 - 59.0 | Energy-efficient separation of ethylbenzene/styrene | researchgate.net |

Carbon Dioxide Emission Reduction Strategies

This compound production is a significant contributor to industrial CO₂ emissions, with traditional methods being responsible for millions of tons annually. researchgate.netbiorxiv.orgosti.gov Reducing the carbon footprint of this compound manufacturing is a key focus of current research and industrial initiatives.

One major strategy involves improving the energy efficiency of the process, as energy consumption is directly linked to CO₂ emissions, particularly when relying on fossil fuel-based energy sources. The energy-saving techniques discussed in the previous section, such as advanced catalysts and process optimization, inherently contribute to reducing CO₂ emissions. For example, the redox-ODH process using a novel catalyst, which significantly reduces energy consumption by eliminating steam, has also been shown to reduce carbon dioxide emissions by 79%. ncsu.eduacs.orgresearchgate.net

The use of carbon dioxide as a soft oxidant in the oxidative dehydrogenation of ethylbenzene is another explored strategy. bibliotekanauki.plresearchgate.net This approach can potentially offer advantages like energy saving by avoiding the latent heat loss associated with water and operating at lower reaction temperatures. bibliotekanauki.pl Mechanisms for CO₂-based dehydrogenation include a modified Mars-van Krevelen-type redox mechanism and a reverse water-gas shift reaction that converts the hydrogen byproduct into water and CO. researchgate.net

Carbon capture and utilization (CCU) technologies are also relevant to reducing the net CO₂ emissions from this compound plants, although the provided search results primarily focus on process modifications and alternative routes. Incorporating CO₂ into new processes or utilizing it for enhanced product recovery, such as using high-pressure CO₂ as an antisolvent in polythis compound recycling, can contribute to emissions mitigation. uclm.es

Switching to bio-based feedstocks and utilizing renewable energy sources for production are fundamental strategies for reducing the carbon footprint of this compound production. styrolution-eco.comcolumbia.edu The use of plant-based feedstocks in existing petrochemical infrastructure, following a mass balance approach, can result in a significantly lower greenhouse gas footprint compared to this compound produced from fossil feedstocks. styrolution-eco.com This approach, often certified by schemes like ISCC+, ensures sustainable sourcing and contributes to a circular economy. styrolution-eco.comsamechemicals.com

Table 2 illustrates the potential for CO₂ emission reduction through advanced synthesis methods:

| Method | CO₂ Emission Reduction (%) | Notes | Source(s) |

| Redox Oxidative Dehydrogenation (using novel catalyst) | 79 | Eliminates steam, higher yield | ncsu.eduacs.orgresearchgate.net |

| Extractive Distillation with Ionic Liquids | 25.4 - 28.9 | Reduced energy consumption in separation | researchgate.net |

| Bio-attributed approach (using plant-based feedstock) | 50 - 90 | Compared to fossil feedstock, depends on feedstock and polymers | styrolution-eco.com |

Bio-based this compound Production Routes

The development of bio-based routes for this compound production is gaining significant attention as a sustainable alternative to traditional petroleum-derived processes. biorxiv.orgrenewable-carbon.eunih.govsamechemicals.comresearchgate.net These routes aim to utilize renewable feedstocks and biological systems, primarily microorganisms, to synthesize this compound.

Metabolic Engineering Approaches for this compound Biosynthesis

Metabolic engineering plays a crucial role in enabling and enhancing the biological production of this compound in microorganisms. biorxiv.orgosti.govrenewable-carbon.eunih.govd-nb.info The biosynthesis of this compound from renewable substrates like glucose typically involves the shikimate pathway, leading to the precursor L-phenylalanine. biorxiv.orgosti.govd-nb.infonih.gov A common two-step heterologous pathway for converting L-phenylalanine to this compound involves the enzymes phenylalanine ammonia (B1221849) lyase (PAL) and ferulic acid decarboxylase (FDC1). biorxiv.orgosti.govnih.govd-nb.info PAL catalyzes the conversion of L-phenylalanine to trans-cinnamic acid, and FDC1 then converts trans-cinnamic acid to this compound with the release of carbon dioxide. biorxiv.orgosti.gov

Metabolic engineering strategies focus on optimizing this pathway and improving this compound yield in host microorganisms, such as Escherichia coli. biorxiv.orgosti.govresearchgate.netd-nb.infonih.govnih.gov This includes screening for highly active isoenzymes of PAL from different sources, codon and plasmid optimization, and balancing metabolic flux towards L-phenylalanine biosynthesis. d-nb.infonih.gov Overexpression of key genes in the shikimate pathway and those involved in the conversion of L-phenylalanine to this compound are common approaches. d-nb.info